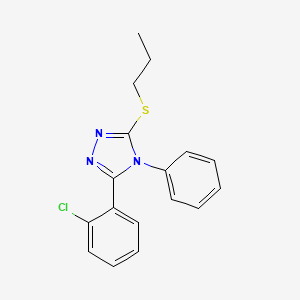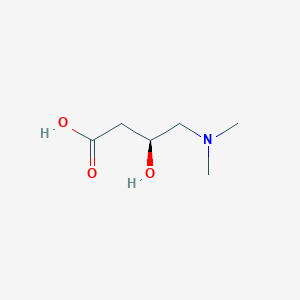
(S)-4-(Dimethylamino)-3-hydroxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(Dimethylamino)-3-hydroxybutanoic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of a dimethylamino group and a hydroxy group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Dimethylamino)-3-hydroxybutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybutanoic acid and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in high yields and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
(S)-4-(Dimethylamino)-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 4-(Dimethylamino)-3-oxobutanoic acid.
Reduction: The carbonyl group can be reduced back to the hydroxy group using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used to replace the dimethylamino group.
Major Products Formed
Oxidation: 4-(Dimethylamino)-3-oxobutanoic acid
Reduction: this compound
Substitution: Various substituted butanoic acids depending on the nucleophile used
科学研究应用
(S)-4-(Dimethylamino)-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (S)-4-(Dimethylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active intermediates. Additionally, its unique structure allows it to bind to specific receptors or proteins, modulating their activity and resulting in various physiological effects.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)butanoic acid: Lacks the hydroxy group, resulting in different reactivity and applications.
3-Hydroxybutanoic acid: Lacks the dimethylamino group, leading to different chemical properties and uses.
N,N-Dimethylglycine: Contains a similar dimethylamino group but has a different backbone structure.
Uniqueness
(S)-4-(Dimethylamino)-3-hydroxybutanoic acid is unique due to the presence of both the dimethylamino and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable in asymmetric synthesis and as a precursor to enantiomerically pure compounds.
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(3S)-4-(dimethylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI 键 |
NXDDNODAJKZARA-YFKPBYRVSA-N |
手性 SMILES |
CN(C)C[C@H](CC(=O)O)O |
规范 SMILES |
CN(C)CC(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
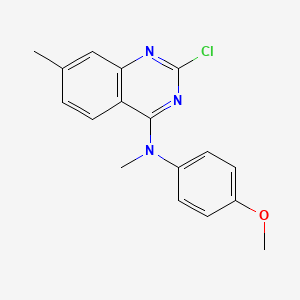
![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
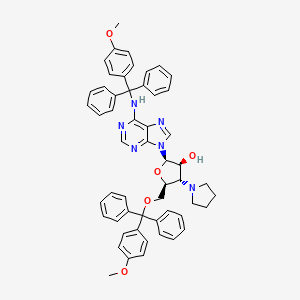
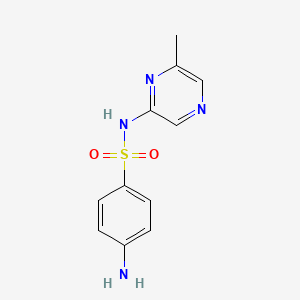
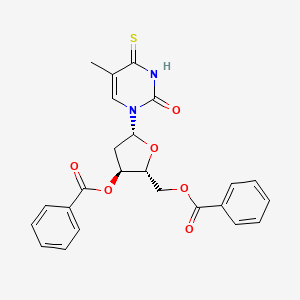
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)
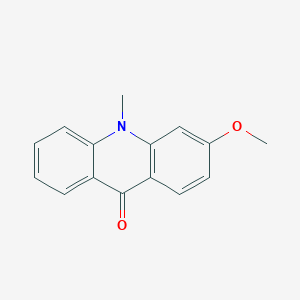
![(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12921842.png)
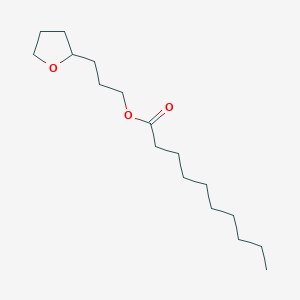


![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
